molecular formula C17H23F3N2O3S B2650123 N-(4-(diisopropylamino)but-2-yn-1-yl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 1396814-49-5

N-(4-(diisopropylamino)but-2-yn-1-yl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No. B2650123
CAS RN: 1396814-49-5
M. Wt: 392.44
InChI Key: AWEHANDDCMUFQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(diisopropylamino)but-2-yn-1-yl)-4-(trifluoromethoxy)benzenesulfonamide, commonly known as DIBO, is a chemical compound used in scientific research. It is a potent inhibitor of protein disulfide isomerase (PDI), an enzyme involved in protein folding and redox regulation. In

Scientific Research Applications

Synthetic Chemistry Applications

  • Synthesis of Novel Aziridines : A study described the synthesis of 2-chloro-2-imidoylaziridines via aza-Darzens-type reaction, showcasing the utility of similar benzenesulfonamide derivatives in the formation of azaheterocyclic rings, which are important in various chemical syntheses (Giubellina et al., 2006).

  • Development of High Oxidation Potential Catholytes : Research on bis(diisopropylamino)cyclopropenium-arene cations, including compounds structurally related to the query molecule, demonstrated their potential as high-potential catholytes for non-aqueous redox flow batteries, highlighting an application in energy storage technologies (Yan et al., 2020).

Biochemical and Medicinal Applications

  • Inhibition and Cytotoxic Activity : A series of 4-(thiazol-2-ylamino)-benzenesulfonamides was synthesized and screened for carbonic anhydrase inhibitory and cytotoxic activity against breast cancer cell lines, demonstrating the potential therapeutic applications of benzenesulfonamide derivatives in cancer treatment (Gawad et al., 2016).

  • Antimicrobial Activity : New 4-(4-(2-isonicotinoylhydrazinyl)-6-((aryl)amino)-1,3,5-triazin-2-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamide derivatives were synthesized and evaluated for their in vitro antimicrobial activity, showing the role of sulfonamide derivatives in developing new antimicrobial agents (Desai et al., 2017).

  • Synthesis and Bioactivity Studies : Research into the synthesis and bioactivity of new 4-(3-(4-Substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides investigated their potential as carbonic anhydrase inhibitors and cytotoxic agents, underlining the versatility of sulfonamide derivatives in biochemical research (Gul et al., 2016).

properties

IUPAC Name

N-[4-[di(propan-2-yl)amino]but-2-ynyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23F3N2O3S/c1-13(2)22(14(3)4)12-6-5-11-21-26(23,24)16-9-7-15(8-10-16)25-17(18,19)20/h7-10,13-14,21H,11-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWEHANDDCMUFQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC#CCNS(=O)(=O)C1=CC=C(C=C1)OC(F)(F)F)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(diisopropylamino)but-2-yn-1-yl)-4-(trifluoromethoxy)benzenesulfonamide

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